molecular formula C17H19NO3S B1493958 N-tert-butyl-4'-formylbiphenyl-2-sulfonamide CAS No. 851902-28-8

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide

Cat. No. B1493958
CAS RN: 851902-28-8
M. Wt: 317.4 g/mol
InChI Key: XONKDEIZWYZWON-UHFFFAOYSA-N
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Description

“N-tert-butyl-4’-formylbiphenyl-2-sulfonamide” is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-4’-formylbiphenyl-2-sulfonamide” are not fully detailed in the search results. The molecular weight is known to be 317.4 g/mol .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-butyl-4’-formylbiphenyl-2-sulfonamide: is utilized in the asymmetric synthesis of amines. It serves as a chiral auxiliary, providing a stereoselective approach to produce enantiomerically pure amines. This is particularly valuable in pharmaceutical research where the chirality of a compound can significantly affect its biological activity .

N-Heterocycle Formation

The compound is instrumental in the synthesis of N-heterocycles via sulfinimines. These heterocycles, such as piperidines and pyrrolidines, are structural motifs in many natural products and drugs. The use of N-tert-butyl-4’-formylbiphenyl-2-sulfonamide in this context allows for the creation of diverse and complex molecular architectures .

Molecular Complexation Studies

In crystal engineering, N-tert-butyl-4’-formylbiphenyl-2-sulfonamide can form molecular complexes with various acids. Studying these complexes can reveal insights into phase transitions and the dynamics of molecular interactions, which is crucial for the development of new materials with desired properties .

Phase Transition Analysis

The compound’s ability to undergo phase transitions at specific temperatures makes it a subject of interest in the study of thermally induced structural changes. This has implications for materials science, where understanding phase behavior is essential for the design of thermally stable compounds .

Dielectric Spectroscopy

N-tert-butyl-4’-formylbiphenyl-2-sulfonamide: is used in dielectric spectroscopy to investigate the electrical properties of materials. This can provide valuable information about the polarization processes and conductivity mechanisms within molecular crystals .

NMR Spectroscopy

The dynamics of N-tert-butyl-4’-formylbiphenyl-2-sulfonamide in solid-state can be explored using NMR spectroscopy. This technique can shed light on the relaxation times and molecular motion, contributing to a deeper understanding of the compound’s behavior in different states .

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy are employed to study the vibrational modes of N-tert-butyl-4’-formylbiphenyl-2-sulfonamide . These methods are crucial for characterizing the compound’s molecular structure and identifying any changes due to environmental factors .

properties

IUPAC Name

N-tert-butyl-2-(4-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-17(2,3)18-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-12,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONKDEIZWYZWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726863
Record name N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide

CAS RN

851902-28-8
Record name N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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